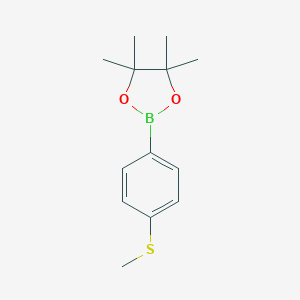
7-fluoro-2H-chromene
Descripción general
Descripción
7-fluoro-2H-chromene is a heterocyclic organic compound that belongs to the group of flavonoids. It is a synthetic analog of natural flavonoids, which have been extensively studied for their potential health benefits. 7-fluoro-2H-chromene has gained attention in recent years due to its unique chemical properties and potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 7-fluoro-2H-chromene is complex and involves multiple molecular targets. It has been shown to interact with various enzymes and receptors, including cyclooxygenase, lipoxygenase, and peroxisome proliferator-activated receptor gamma. It has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These interactions result in the modulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
7-fluoro-2H-chromene has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to exhibit anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to exhibit antitumor activity, which may be attributed to its ability to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-fluoro-2H-chromene is its ease of synthesis and high yield. It is also relatively stable and can be easily purified through standard techniques. However, one of the limitations of 7-fluoro-2H-chromene is its low solubility in water, which may limit its applications in certain experiments. Additionally, its mechanism of action is complex and involves multiple molecular targets, which may make it difficult to study in certain experimental systems.
Direcciones Futuras
There are several future directions for the study of 7-fluoro-2H-chromene. One potential direction is the development of novel synthetic analogs with improved solubility and bioavailability. Another potential direction is the study of its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Overall, 7-fluoro-2H-chromene holds great promise as a versatile and potent compound for various scientific research applications.
Aplicaciones Científicas De Investigación
7-fluoro-2H-chromene has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antitumor, and neuroprotective effects. It has also been studied for its potential applications in drug discovery and development, as it has been shown to interact with various molecular targets that are involved in disease pathways.
Propiedades
Número CAS |
179071-53-5 |
|---|---|
Nombre del producto |
7-fluoro-2H-chromene |
Fórmula molecular |
C9H7FO |
Peso molecular |
150.15 g/mol |
Nombre IUPAC |
7-fluoro-2H-chromene |
InChI |
InChI=1S/C9H7FO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-4,6H,5H2 |
Clave InChI |
COLRICOIAPLURA-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C(O1)C=C(C=C2)F |
SMILES canónico |
C1C=CC2=C(O1)C=C(C=C2)F |
Sinónimos |
2H-1-Benzopyran,7-fluoro-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
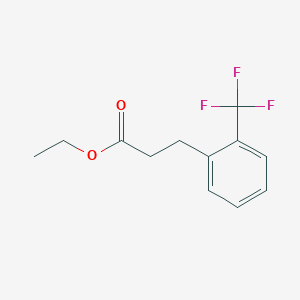
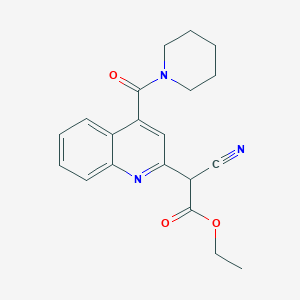
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)
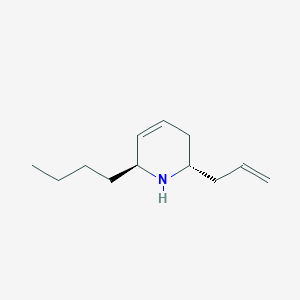
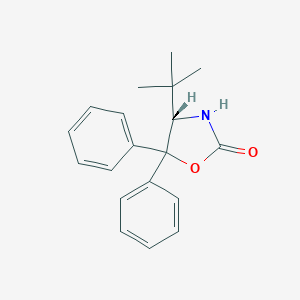
![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)
![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)
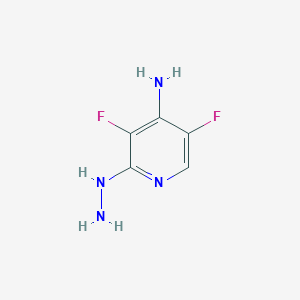
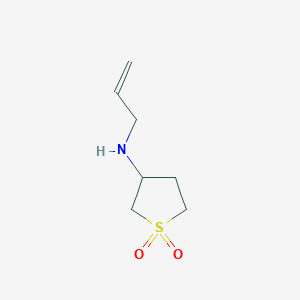
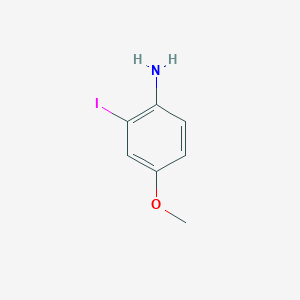
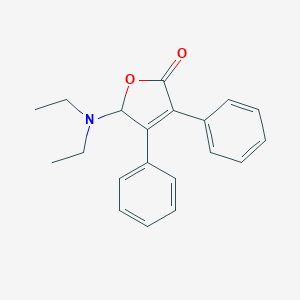
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)
